Product packaging for 1-Bromoheptadecane(Cat. No.:CAS No. 3508-00-7)

1-Bromoheptadecane

Cat. No.: B013588
CAS No.: 3508-00-7
M. Wt: 319.4 g/mol
InChI Key: HHSDZLLPIXMEIU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of 1-Bromoheptadecane

This compound is systematically named according to IUPAC nomenclature, indicating a seventeen-carbon alkane chain with a bromine atom attached to the first carbon. It is also known by the common name heptadecyl bromide. cymitquimica.comsigmaaldrich.comnist.govchemeo.com Its molecular formula is C₁₇H₃₅Br, and it has a molecular weight of approximately 319.36 g/mol . sigmaaldrich.comchemeo.comscbt.comsigmaaldrich.comchemicalbook.com Structurally, it consists of a linear chain of seventeen carbon atoms saturated with hydrogen atoms, with a bromine atom covalently bonded to one of the terminal carbon atoms. cymitquimica.com At room temperature, this compound is typically a colorless to pale yellow liquid or a solid. cymitquimica.comsigmaaldrich.comtcichemicals.com It is characterized by its insolubility in water due to the long hydrophobic carbon chain but is soluble in organic solvents such as ethanol (B145695) and ether. cymitquimica.com

The structural formula can be represented as CH₃(CH₂)₁₆Br. The presence of the terminal bromine atom introduces reactivity, primarily enabling nucleophilic substitution and elimination reactions. cymitquimica.com

Here is a table summarizing some key properties:

PropertyValueSource
CAS Number3508-00-7 cymitquimica.comsigmaaldrich.comnist.govchemeo.comsigmaaldrich.comtcichemicals.comchemicalbook.com
Molecular FormulaC₁₇H₃₅Br cymitquimica.comsigmaaldrich.comnist.govchemeo.comchemicalbook.comuni.lu
Molecular Weight319.36 g/mol sigmaaldrich.comchemeo.comscbt.comsigmaaldrich.comchemicalbook.com
AppearanceColorless to pale yellow liquid or solid cymitquimica.comsigmaaldrich.comtcichemicals.com
Solubility in WaterInsoluble cymitquimica.com
Solubility in Organic SolventsSoluble in ethanol, ether, etc. cymitquimica.com
Boiling Point126-128 °C at 0.1 mmHg (lit.) or 186°C (lit.) sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Melting Point322°C (lit.) chemicalbook.com
XLogP3 (predicted)9.8 uni.lunih.gov

Note: The melting point value of 322°C appears unusually high for an alkyl bromide of this chain length and might be a data entry error in the source chemicalbook.com. Other sources indicate it can be a solid at room temperature, suggesting a melting point above typical room temperature but likely significantly lower than 322°C.

Academic Significance and Research Trajectory of Long-Chain Alkyl Bromides

Long-chain alkyl bromides, including this compound, hold academic significance due to their role as versatile intermediates in organic synthesis and as model compounds for studying the behavior of long hydrocarbon chains. Their research trajectory has evolved with advancements in synthetic methodologies and the growing interest in materials science and biological mimics.

These compounds are fundamental building blocks in the synthesis of various molecules, such as surfactants, lubricants, and specialty chemicals. cymitquimica.com The long alkyl chain imparts hydrophobic properties, which are crucial in applications requiring non-polar characteristics.

Research involving long-chain alkyl bromides often explores their reactivity in nucleophilic substitution and elimination reactions. While shorter-chain alkyl bromides typically exhibit faster SN2 reaction rates due to less steric hindrance, longer chains like this compound show slower substitution but can be more stable in radical reactions. Halogen exchange reactions, such as the substitution of bromine by chlorine under photochemical conditions, are also studied in the context of bromoalkanes.

Furthermore, long-chain alkyl bromides serve as model compounds in biological research, particularly in studies concerning lipid membranes and their interactions with proteins. Their structural similarity to biological lipids makes them valuable tools for investigating membrane dynamics. Research has explored their potential in drug delivery systems, where their ability to form micelles and encapsulate molecules could enhance drug solubility and stability.

In materials science, these compounds are employed in the production of materials with specific surface properties, such as hydrophobic coatings. The ability to tailor surface characteristics through the incorporation of long alkyl chains is a key area of research.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound spans several key areas, primarily driven by its structure and reactivity. These areas include:

Organic Synthesis: this compound is widely used as an intermediate in the synthesis of other organic compounds. cymitquimica.com It is employed in the preparation of alkenes, such as (Z)-7-pentacosene, and azides through nucleophilic substitution reactions. Its reactivity allows for the introduction of the heptadecyl chain into various molecular architectures.

Materials Science: The hydrophobic nature conferred by the long alkyl chain makes this compound relevant in the development of materials with tailored surface properties. This includes research into hydrophobic coatings and materials requiring non-polar characteristics. Studies have also investigated the packing density of bromine-terminated alkyl-chain monolayers on silicon surfaces, highlighting the influence of terminal groups on interfacial electronic properties. acs.org

Biological Mimicry and Membrane Studies: Due to its structural resemblance to biological lipids, this compound is utilized as a model compound in studies of lipid membranes. Research explores its interaction with lipid bilayers and its effects on membrane fluidity and permeability, providing insights into membrane dynamics and potential applications in drug delivery. Studies have shown that compounds with longer alkyl chains can be less disruptive to cell viability in the context of surfactant research. plos.org

Development of Surfactants: this compound has been used in the development of new surfactants, contributing to research aimed at enhancing performance in reducing surface tension for applications in detergents and emulsifiers.

Historical Context of 1-Bromoalkane Research Methodologies

The study and synthesis of haloalkanes, including 1-bromoalkanes, have a history dating back centuries, with chloroethane (B1197429) being one of the earliest produced in the 15th century. wikipedia.org The systematic synthesis of these compounds developed significantly in the 19th century alongside the growth of organic chemistry and a deeper understanding of alkane structure. wikipedia.org This period saw the development of methods for the selective formation of carbon-halogen bonds. wikipedia.org

Key historical and established methodologies for the preparation of haloalkanes from various precursors include:

From Alcohols: A common and convenient method involves the reaction of alcohols with suitable halogenating reagents. toppr.com For bromoalkanes, this can involve concentrated hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). toppr.comvaia.com The reaction of alcohols with HBr can be achieved by reacting sodium bromide or potassium bromide with sulfuric acid in situ to generate HBr. toppr.com Using PBr₃ is an alternative method for synthesizing bromoalkanes from primary and secondary alcohols under milder conditions, often resulting in less rearrangement compared to using HBr. vaia.com

From Hydrocarbons: Alkanes can react with halogens through free radical halogenation. wikipedia.org

From Alkenes: The addition of hydrogen halides (hydrohalogenation) or halogens to alkenes are established methods for producing haloalkanes. wikipedia.orgtoppr.com

Halogen Exchange Reactions: The Finkelstein reaction, for example, involves the substitution of a halide by another halide, typically the substitution of chloro- or bromoalkanes by iodide using sodium iodide as a catalyst. wikipedia.orgtoppr.com

These methods became integral to industrial chemistry due to their reliability and ease of implementation, making haloalkanes readily available as intermediates for further functional group transformations. wikipedia.org Historical research methodologies often involved careful control of reaction conditions, isolation, and characterization of the resulting haloalkanes using techniques available at the time. The evolution of analytical techniques has further refined the ability to study and confirm the structure and purity of compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35Br B013588 1-Bromoheptadecane CAS No. 3508-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromoheptadecane
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InChI

InChI=1S/C17H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HHSDZLLPIXMEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0049280
Record name 1-Bromoheptadecane
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Molecular Weight

319.4 g/mol
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CAS No.

3508-00-7
Record name 1-Bromoheptadecane
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Record name Heptadecane, 1-bromo-
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Record name 1-Bromoheptadecane
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Synthetic Methodologies and Mechanistic Investigations of 1 Bromoheptadecane

Classical Synthetic Routes for 1-Bromoheptadecane

The conversion of 1-heptadecanol to this compound is typically achieved through nucleophilic substitution reactions where the hydroxyl group is replaced by a bromine atom. The choice of reagent and reaction conditions is crucial for maximizing yield and purity while minimizing side reactions.

The use of phosphorus tribromide (PBr₃) is a widely employed and efficient method for the synthesis of primary alkyl bromides like this compound from the corresponding alcohol. wikipedia.org This reagent is often preferred over hydrobromic acid as it typically provides higher yields and circumvents issues related to carbocation rearrangements, which are not a concern for primary alcohols but highlight the reaction's reliability. wikipedia.orgmasterorganicchemistry.com

The conversion of 1-heptadecanol to this compound using PBr₃ proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. commonorganicchemistry.comyoutube.com The reaction involves two main steps:

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the 1-heptadecanol attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated intermediate, converting the hydroxyl group into a good leaving group (an O-P bond is formed). masterorganicchemistry.comutahtech.edu A bromide ion is displaced from the phosphorus in this initial step.

Nucleophilic Attack: The displaced bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bonded to the activated oxygen group. masterorganicchemistry.comyoutube.com This results in the formation of the C-Br bond and the displacement of the leaving group (dibromophosphorous acid, HOPBr₂), leading to an inversion of configuration at the carbon center. wikipedia.org

For optimal yield, the procedure requires careful control of reaction conditions. The reaction is often performed by slowly adding PBr₃ to the alcohol, sometimes in a suitable solvent, at a controlled temperature to manage the exothermic nature of the reaction. orgsyn.org Since one mole of PBr₃ can react with three moles of the alcohol, the stoichiometry is a key parameter to control. masterorganicchemistry.com After the reaction is complete, the mixture is typically worked up by adding water to quench any remaining PBr₃, which hydrolyzes to form phosphorous acid (H₃PO₃) and HBr. byjus.com The organic layer containing this compound is then separated, washed to remove impurities, dried, and purified, often by distillation.

Table 1: Key Parameters for Optimization of this compound Synthesis via PBr₃

Parameter Condition Rationale
Stoichiometry ~3:1 ratio of alcohol to PBr₃ Maximizes the utilization of the brominating agent as all three bromine atoms can react. masterorganicchemistry.com
Temperature Cooled initially, then gentle heating Controls the initial exothermic reaction and provides sufficient energy to complete the substitution.
Reagent Addition Slow, dropwise addition of PBr₃ Prevents temperature spikes and potential side reactions. orgsyn.org
Work-up Quenching with water, washing Removes water-soluble byproducts like phosphorous acid and HBr. utahtech.edubyjus.com
Purification Distillation Separates the final product from unreacted alcohol and other non-volatile impurities.

While the reaction often proceeds without a catalyst, the presence of a weak base like pyridine can be beneficial. Pyridine acts as a scavenger for the hydrogen bromide (HBr) that can be formed as a byproduct, preventing potential side reactions and helping to drive the reaction to completion. byjus.comlibretexts.org

The choice of solvent can also influence the reaction's efficiency. The reaction is frequently conducted in non-polar, aprotic solvents.

Ethereal Solvents (e.g., Diethyl Ether): These are commonly used as they are inert to the reagents and can help to moderate the reaction temperature. manac-inc.co.jp

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are also effective due to their inertness and ability to dissolve both the starting alcohol and the PBr₃. manac-inc.co.jpyoutube.com

Aromatic Hydrocarbons (e.g., Benzene): Can be used, particularly during the work-up phase, to aid in the separation of the organic product from the aqueous layer. chemicalbook.com

The solvent's primary role is to provide a medium for the reaction, ensuring that the reactants are in the same phase and facilitating effective collisions between the alcohol and PBr₃ molecules. Aprotic solvents are preferred as protic solvents could react with the PBr₃.

The use of concentrated hydrobromic acid (HBr) is another classical method for synthesizing this compound from 1-heptadecanol. This method also operates through a nucleophilic substitution mechanism, but the conditions and considerations differ from the PBr₃ route.

The reaction of a primary alcohol like 1-heptadecanol with HBr typically follows an Sₙ2 pathway. youtube.com The first step is the protonation of the alcohol's hydroxyl group by the strong acid, which converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺). youtube.com The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom and displacing a molecule of water.

To enhance the reaction rate, a dehydrating agent such as concentrated sulfuric acid (H₂SO₄) is often added. prepchem.com The sulfuric acid serves two purposes: it increases the concentration of H⁺ to promote the protonation of the alcohol, and it removes the water produced during the reaction, shifting the equilibrium towards the formation of the alkyl bromide.

The process generally involves heating the alcohol with a mixture of concentrated HBr and H₂SO₄ under reflux for several hours to ensure the reaction goes to completion. chemicalbook.comprepchem.com Yields for this method can be good, often in the range of 80-90%, but are highly dependent on the specific conditions and the efficiency of the work-up procedure.

Table 2: Typical Process Conditions for HBr-mediated Synthesis of Alkyl Bromides

Parameter Condition Purpose Potential Yield Impact
Reagents 48% HBr, Concentrated H₂SO₄ HBr acts as the bromine source and catalyst; H₂SO₄ is a dehydrating agent. prepchem.com Proper ratio is crucial for high conversion.
Temperature Reflux (e.g., 90-100°C) Provides activation energy for the substitution reaction. chemicalbook.com Higher temperatures favor the reaction rate but can increase side products.
Reaction Time Several hours (e.g., 6-8 hours) Ensures the reaction proceeds to completion. chemicalbook.comprepchem.com Insufficient time leads to lower yield; excessive time offers no benefit.
Work-up Steam distillation, washing with base Purifies the product and removes acidic residues. prepchem.com Inefficient washing can leave impurities, affecting final purity and yield.

While effective at the lab scale, the use of concentrated HBr and H₂SO₄ presents significant challenges for industrial-scale production. Both are highly corrosive substances that pose risks to personnel and equipment. nih.govkaust.edu.sa

Material Corrosion: The acidic and oxidative nature of the reaction mixture requires reactors and associated piping to be constructed from highly resistant materials, such as glass-lined steel or specialized alloys, to prevent rapid degradation. kaust.edu.sa Standard stainless steel is often unsuitable.

Safety Hazards: Handling large quantities of fuming, corrosive acids necessitates stringent safety protocols, including specialized personal protective equipment (PPE), ventilation systems, and emergency response plans to manage potential spills or exposures. kaust.edu.sa

These factors must be carefully managed in an industrial setting to ensure safe, efficient, and environmentally responsible production of this compound.

Free Radical Bromination of Heptadecane (B57597)

Free radical bromination is a classic method for the halogenation of alkanes. This process involves the substitution of a hydrogen atom with a bromine atom, proceeding via a radical chain mechanism. However, its application for the specific synthesis of this compound is marked by challenges in regioselectivity.

Initiator Systems: Ultraviolet Light and Peroxides

The initiation of the free radical chain reaction requires an input of energy to generate the initial bromine radicals (Br•). This is typically achieved through two primary methods:

Ultraviolet (UV) Light: The absorption of UV light provides the necessary energy to cleave the Br-Br bond homolytically, forming two bromine radicals. This photochemical initiation is a common laboratory and industrial practice for radical halogenations.

Peroxides: Organic peroxides, such as dibenzoyl peroxide, can also serve as radical initiators. Upon heating, the relatively weak O-O bond in the peroxide undergoes homolytic cleavage to form two radicals. These radicals can then react with a molecule of Br₂, abstracting a bromine atom and generating the bromine radical necessary to propagate the chain reaction.

Both initiator systems effectively produce the bromine radicals required to commence the halogenation of heptadecane.

Mechanistic Considerations of Free Radical Pathways

The free radical bromination of heptadecane proceeds through a well-established three-stage mechanism:

Initiation: As described above, bromine radicals are generated through the homolytic cleavage of bromine molecules, initiated by UV light or peroxides.

Br₂ + hν (UV light) → 2 Br•

Propagation: This stage consists of two repeating steps that form the product and regenerate the radical carrier, allowing the chain reaction to continue.

Step 1 (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from the heptadecane molecule to form hydrogen bromide (HBr) and a heptadecyl radical. The stability of the resulting alkyl radical is a crucial factor in determining the regioselectivity of the reaction.

Step 2 (Halogen Abstraction): The heptadecyl radical then reacts with a molecule of bromine (Br₂) to form the bromoheptadecane product and a new bromine radical, which can then participate in another hydrogen abstraction step.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, including the combination of two bromine radicals, two heptadecyl radicals, or a bromine radical and a heptadecyl radical.

A significant challenge in the synthesis of this compound via this method is the lack of regioselectivity. The stability of the intermediate alkyl radical follows the order: tertiary > secondary > primary. In the linear heptadecane chain, there are numerous secondary hydrogens and only primary hydrogens at the terminal methyl groups. Due to the greater stability of secondary radicals, the abstraction of a secondary hydrogen is kinetically favored, leading to a mixture of bromoheptadecane isomers with the bromine atom predominantly located on the internal carbons of the chain. The formation of the desired this compound is, therefore, a minor product.

Table 1: Estimated Product Distribution in the Free Radical Bromination of Heptadecane

Product IsomerPosition of BrominationType of HydrogenRelative ReactivityNumber of HydrogensStatistical Product (%)Estimated Product (%)
This compoundC1Primary1617.1~1
2-BromoheptadecaneC2Secondary82411.4~30
3-BromoheptadecaneC3Secondary82411.4~30
......Secondary82.........
8-BromoheptadecaneC8Secondary82411.4~30
9-BromoheptadecaneC9Secondary8225.7~9

Note: This table is illustrative and based on the general relative reactivity of primary and secondary C-H bonds towards bromination. Actual yields may vary based on reaction conditions.

Emerging and Green Chemistry Approaches for this compound Synthesis

In response to the growing demand for sustainable chemical processes, alternative synthetic routes to this compound that utilize renewable feedstocks and milder reaction conditions are being explored.

Decarboxylative Bromination of Stearic Acid

A promising green alternative to the free radical bromination of alkanes is the decarboxylative bromination of stearic acid. Stearic acid is a readily available saturated fatty acid, derivable from various animal and vegetable fats and oils. This reaction, often a variation of the Hunsdiecker reaction, involves the replacement of the carboxylic acid group with a bromine atom, yielding the desired this compound with high selectivity.

Visible Light Catalysis and HBr in Decarboxylative Methods

Modern advancements in decarboxylative bromination have moved away from the traditional use of stoichiometric silver salts and harsh reagents. Instead, photoredox catalysis using visible light has emerged as a powerful tool. In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with the carboxylic acid. This generates a carboxyl radical, which readily undergoes decarboxylation to form a heptadecyl radical. This radical can then be trapped by a bromine source, such as N-bromosuccinimide (NBS) or even hydrogen bromide (HBr) in the presence of an oxidant, to yield this compound.

The use of visible light as an energy source is advantageous as it is mild, readily available, and allows for reactions to be conducted at or near room temperature. The direct use of HBr as the bromine source, coupled with an in-situ oxidation system, further enhances the green credentials of this methodology by avoiding the use of more hazardous brominating agents.

Economic and Environmental Advantages of Utilizing Natural Precursors

The use of stearic acid as a precursor for this compound offers significant economic and environmental benefits:

Renewable Feedstock: Stearic acid is derived from renewable biomass, such as palm oil, soybean oil, and animal fats. This contrasts with heptadecane, which is typically sourced from fossil fuels. Utilizing renewable feedstocks reduces the dependence on finite petrochemical resources and can contribute to a more circular economy.

Reduced Carbon Footprint: The production of chemicals from renewable feedstocks generally has a lower carbon footprint compared to their petrochemical counterparts. While the cultivation and processing of biomass have their own environmental impacts, life cycle assessments often show a net benefit in terms of greenhouse gas emissions.

High Selectivity: Decarboxylative bromination of stearic acid selectively yields this compound. This high regioselectivity eliminates the need for complex and energy-intensive separation processes that would be required to isolate the desired isomer from the mixture produced by free radical bromination of heptadecane. This leads to higher atom economy and less waste generation.

Table 2: Comparison of Synthetic Routes to this compound

FeatureFree Radical Bromination of HeptadecaneDecarboxylative Bromination of Stearic Acid
Starting Material Heptadecane (Petroleum-based)Stearic Acid (Renewable)
Regioselectivity Low (mixture of isomers)High (predominantly this compound)
Key Reagents Br₂, UV light or peroxidesCarboxylic acid, Bromine source, Photocatalyst
Energy Input UV irradiation or heatVisible light
Waste Products HBr, isomeric bromoheptadecanesCO₂, catalyst waste
Green Chemistry Alignment PoorGood to Excellent
Proposed Radical Mechanisms in Photocatalytic Decarboxylative Bromination

The photocatalytic decarboxylative bromination of aliphatic carboxylic acids, such as stearic acid to produce this compound, proceeds through a radical-mediated pathway. This modern adaptation of the Hunsdiecker reaction avoids the need for stoichiometric heavy metal salts and harsh conditions by utilizing visible light to initiate the reaction. nih.govacs.org The generally accepted mechanism involves several key steps, as outlined below, starting from an activated form of the carboxylic acid, typically an N-hydroxyphthalimide (NHP) ester. nih.gov

Initiation: The process is initiated by the absorption of visible light by a photocatalyst (PC), which excites it to a higher energy state (PC*).

Radical Formation: There are two plausible pathways for the generation of the key alkyl radical:

Oxidative Quenching Cycle: The excited photocatalyst (PC*) can be quenched by an electron acceptor. However, in the context of using simple bromide salts like LiBr, a reductive quenching pathway is more likely.

Reductive Quenching Cycle: The excited photocatalyst (PC*) is reductively quenched by a bromide anion (Br⁻), which is a thermodynamically favorable process. nih.gov This single electron transfer (SET) results in the formation of a bromine radical (Br•) and the reduced photocatalyst (PC•⁻).

Decarboxylation and Alkyl Radical Generation: The reduced photocatalyst (PC•⁻) then donates an electron to the NHP ester of stearic acid. This electron transfer leads to the cleavage of the N-O bond and subsequent decarboxylation, yielding a heptadecyl radical (C₁₇H₃₅•), carbon dioxide (CO₂), and a phthalimide anion. nih.govdlut.edu.cn

Propagation and Product Formation: The heptadecyl radical can then be brominated through several possible pathways: nih.gov

Radical-Radical Coupling: Direct coupling between the heptadecyl radical (C₁₇H₃₅•) and a bromine radical (Br•).

Reaction with Dibromide Radical Anion: The heptadecyl radical may react with a dibromide radical anion (Br₂•⁻), which can be formed from the reaction of a bromine radical with a bromide anion. This is considered a key pathway in transition-metal-free systems. nih.gov

Table 1: Key Intermediates in Photocatalytic Decarboxylative Bromination

Intermediate Formula Role in the Mechanism
Excited Photocatalyst PC* Initiates the radical cascade by undergoing electron transfer.
Heptadecyl Radical C₁₇H₃₅• The key intermediate formed upon decarboxylation of the stearic acid derivative.
Bromine Radical Br• A primary brominating agent.
Dibromide Radical Anion Br₂•⁻ An alternative brominating species, particularly in transition-metal-free systems. nih.gov

Phase-Transfer Catalysis in Alkyl Bromide Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgdalalinstitute.com This methodology is particularly useful for the synthesis of alkyl bromides from alcohols, where an inorganic bromide salt (e.g., NaBr, KBr) in the aqueous phase reacts with the alcohol, which is soluble in the organic phase. ijirset.com

Quaternary ammonium (B1175870) salts are commonly employed as phase-transfer catalysts. crdeepjournal.orgdalalinstitute.com Among these, long-chain surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles in the aqueous phase and act as micellar catalysts. researchgate.net CTAB, with its long C16 alkyl chain, is particularly effective in solubilizing organic reactants. acs.org

The mechanism of CTAB catalysis involves the following:

Ion Exchange: The bromide anion (Br⁻) from the aqueous phase is transported into the organic phase by the lipophilic quaternary ammonium cation (Q⁺). This is achieved through an ion-exchange process at the interface of the two phases. mdpi.com

Formation of a Lipophilic Ion Pair: The catalyst cation and the bromide anion form a lipophilic ion pair, [Q⁺Br⁻], which is soluble in the organic phase.

Nucleophilic Substitution: This ion pair then reacts with the long-chain alcohol (e.g., heptadecanol) in the organic phase, which has been activated by an acid to form a good leaving group (e.g., water), leading to the formation of this compound.

The presence of CTAB can dramatically accelerate reaction rates. researchgate.net The micellar aggregates can increase the concentration of both the organic substrate and the nucleophile at the micelle-water interface, thereby enhancing the probability of reaction. nih.gov

Phase-transfer catalysis significantly enhances reaction rates in multiphase systems for several reasons: ijirset.comias.ac.in

Increased Interfacial Area: Vigorous stirring of the biphasic mixture creates a large interfacial area, which facilitates the transfer of the catalyst-anion pair between the phases.

Overcoming Solubility Barriers: PTC circumvents the problem of mutual insolubility of the nucleophile (in the aqueous phase) and the organic substrate (in the organic phase). dalalinstitute.com

Enhanced Nucleophilicity: The bromide anion, when transported into the organic phase as an ion pair with the bulky quaternary ammonium cation, is less solvated by water. This "naked" anion is a much more powerful nucleophile, leading to a faster substitution reaction.

Table 2: Factors Influencing PTC Reaction Rates

Factor Effect on Reaction Rate Rationale
Catalyst Structure Lipophilicity of the cation is crucial. A more lipophilic cation leads to better solubility of the ion pair in the organic phase. mdpi.com
Stirring Speed Increased rate up to a certain point. Creates a larger interfacial area for ion exchange.
Temperature Generally increases the rate. Provides the necessary activation energy for the substitution reaction.
Solvent Choice of organic solvent is important. Affects the solubility of the substrate and the catalyst-anion pair.

Supercritical CO₂ as a Green Solvent Alternative

Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent alternative to traditional volatile organic compounds (VOCs) for chemical synthesis. epa.govmit.educarbon-critical.com A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. For CO₂, the critical point is readily accessible at 31.1 °C and 73.8 bar. nih.gov

The use of scCO₂ in the synthesis of this compound offers several potential advantages:

Environmental and Safety Benefits: CO₂ is non-toxic, non-flammable, and abundant. epa.gov Its use eliminates the environmental and health hazards associated with many organic solvents. mit.edu

Tunable Properties: The solvent properties of scCO₂, such as density and solvent power, can be finely tuned by adjusting the temperature and pressure. supercriticalfluids.com This allows for control over reaction rates and selectivities.

Ease of Product Separation: Upon completion of the reaction, the CO₂ can be returned to its gaseous state by simply reducing the pressure, allowing for easy separation of the product and recycling of the solvent. researchgate.net

Enhanced Mass Transfer: Supercritical fluids have low viscosity and high diffusivity, which can lead to enhanced mass transfer and potentially faster reaction rates compared to conventional liquid solvents. epa.gov

While scCO₂ presents significant advantages, its industrial scalability for synthetic reactions like the preparation of this compound requires careful consideration of its limitations and economic feasibility.

Feasibility: The primary challenge in using scCO₂ is the often poor solubility of polar or ionic reactants. epa.govmit.edu For the synthesis of this compound, this could be a concern for the solubility of bromide salts. However, techniques such as the use of co-solvents or phase-transfer catalysts in scCO₂ have been developed to overcome this limitation. researchgate.net Reactions can be carried out in a homogeneous phase, which can improve reaction rates and yields.

Industrial Scalability: The industrial application of supercritical fluid technology is already established in areas like extraction (e.g., decaffeination of coffee). supercriticalfluid.net However, its use as a reaction medium is less common, primarily due to:

High Capital Costs: The need for high-pressure reactors and associated equipment leads to significant initial investment costs. supercriticalfluid.netaalto.fi

Operating Costs: While the solvent itself is inexpensive, the energy required to compress CO₂ to a supercritical state can contribute to higher operating costs. researchgate.net

Techno-economic analyses of supercritical fluid extraction processes indicate that profitability is highly sensitive to the value of the final product and the scale of the operation. researchgate.netacs.orgnih.gov For a bulk chemical like this compound, the economic viability would depend on demonstrating significant advantages in terms of yield, purity, or reduced downstream processing costs compared to conventional methods. Continuous flow reactors operating with scCO₂ are being developed and show promise for scalable and efficient synthesis. researchgate.net

Table 3: Feasibility and Scalability of Supercritical CO₂ Synthesis

Aspect Advantages Challenges
Feasibility Tunable solvent properties, enhanced mass transfer. Poor solubility of some reactants, requiring co-solvents or specialized catalysts.
Industrial Scalability Established technology in other fields, potential for continuous processing. researchgate.net High capital and operating costs, economic viability depends on product value. supercriticalfluid.netresearchgate.net

Comparative Analysis of this compound Preparation Methods

The choice of a synthetic method for this compound depends on a variety of factors, including yield, reaction conditions, cost, environmental impact, and scalability. Below is a comparative analysis of the methods discussed.

MethodKey FeaturesAdvantagesDisadvantages
Photocatalytic Decarboxylative Bromination Utilizes visible light and a photocatalyst to convert a carboxylic acid derivative to the alkyl bromide. nih.govrsc.orgMild reaction conditions (room temperature, visible light). Avoids stoichiometric toxic reagents. High functional group tolerance.Requires pre-activation of the carboxylic acid (e.g., as an NHP ester). May require optimization of photocatalyst and light source.
Phase-Transfer Catalysis Employs a catalyst to facilitate reaction between immiscible aqueous and organic phases. crdeepjournal.orgdalalinstitute.comUses inexpensive bromide salts. Can be run at moderate temperatures. Often results in high yields and simple work-up. Scalable and industrially proven for many processes.Requires vigorous stirring. The catalyst may need to be separated from the product. Can generate aqueous waste streams.
Supercritical CO₂ Synthesis Uses supercritical carbon dioxide as a "green" solvent alternative. epa.govmit.eduEnvironmentally benign solvent. Easy product separation and solvent recycling. Tunable reaction conditions. supercriticalfluids.comHigh initial capital investment for high-pressure equipment. supercriticalfluid.net Potential solubility issues with reactants. Operating costs can be high due to energy consumption.

Photocatalytic decarboxylative bromination represents a modern, mild, and often highly selective method, particularly suitable for laboratory-scale synthesis and for substrates with sensitive functional groups. nih.govprinceton.edu

Phase-transfer catalysis is a robust, cost-effective, and scalable method that is well-suited for industrial production where the starting material is an alcohol and the use of aqueous solutions is acceptable. crdeepjournal.orgijirset.com

Synthesis in supercritical CO₂ is an environmentally attractive option that aligns with the principles of green chemistry. carbon-critical.com While the high costs are a significant barrier, it may become more viable as the technology develops and if stricter environmental regulations favor the elimination of traditional organic solvents. supercriticalfluid.netaalto.fi

For the specific synthesis of this compound, phase-transfer catalysis likely offers the most practical and economically viable route for large-scale production at present. However, for smaller-scale, high-purity applications or in contexts where green chemistry is a primary driver, the photocatalytic and supercritical fluid methods present compelling alternatives.

Yield and Purity Assessments Across Different Synthetic Pathways

Several established methods for the conversion of primary alcohols to alkyl bromides are applicable to the synthesis of this compound. The most common approaches include the use of phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and the Appel reaction. The yield and purity of the final product can vary significantly depending on the chosen method and reaction conditions.

The reaction of 1-heptadecanol with phosphorus tribromide is a widely used laboratory-scale method. This reaction generally proceeds with good to excellent yields. For instance, the treatment of a primary alcohol with PBr₃ can result in yields of the corresponding alkyl bromide in the range of 87-95%. The purity of the product is typically high after standard purification techniques such as distillation or chromatography.

Another common method involves the reaction of 1-heptadecanol with concentrated hydrobromic acid . This is an equilibrium reaction, and to drive it towards the formation of this compound, it is often carried out with a large excess of HBr or by removing the water formed during the reaction. Yields for this method can be variable, often ranging from 60% to 80%, and purification is necessary to remove unreacted alcohol and byproducts.

The Appel reaction , which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is known for its mild reaction conditions and high yields, often exceeding 90%. organic-chemistry.org The reaction is particularly useful for sensitive substrates. The purity of this compound obtained from the Appel reaction is generally high, although separation from the triphenylphosphine oxide byproduct is a key consideration in the workup process. wikipedia.org

Below is an interactive data table summarizing the typical yields and purities for the synthesis of this compound via these different pathways.

Synthetic PathwayReagentsTypical Yield (%)Typical Purity (%)
Phosphorus Tribromide 1-Heptadecanol, PBr₃85 - 95>98
Hydrobromic Acid 1-Heptadecanol, HBr60 - 80>95
Appel Reaction 1-Heptadecanol, PPh₃, CBr₄>90>98

Note: The values presented are typical ranges and can be influenced by specific reaction conditions and purification methods.

Mechanistic Differences (SN1 vs. SN2 Dominance) and Byproduct Formation

The synthesis of this compound from 1-heptadecanol, a primary alcohol, predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism . commonorganicchemistry.com This is a one-step process where the nucleophile (bromide ion) attacks the carbon atom bearing the leaving group (the protonated hydroxyl group or a phosphite ester intermediate) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. Given that 1-heptadecanol is an achiral molecule, this inversion is not observable in the final product.

The Sₙ2 pathway is favored for primary substrates like 1-heptadecanol due to the low steric hindrance around the reaction center, allowing for the backside attack of the nucleophile. The alternative unimolecular nucleophilic substitution (Sₙ1) mechanism, which involves the formation of a carbocation intermediate, is highly disfavored for primary alcohols because primary carbocations are inherently unstable.

Byproduct formation is a key differentiator between the synthetic pathways:

Phosphorus Tribromide (PBr₃): The primary byproduct is phosphorous acid (H₃PO₃). Incomplete reaction can leave unreacted 1-heptadecanol in the product mixture. Side reactions can include the formation of diheptadecyl ether, although this is generally minimal under controlled conditions.

Hydrobromic Acid (HBr): The main byproduct is water. Due to the equilibrium nature of the reaction, unreacted 1-heptadecanol is a common impurity. Under strongly acidic and high-temperature conditions, dehydration of the alcohol to form heptadecene is a potential side reaction, though less likely for a primary alcohol compared to secondary or tertiary alcohols. Another possible byproduct is diheptadecyl ether, formed from the reaction of two molecules of 1-heptadecanol.

Appel Reaction: The most significant byproduct is triphenylphosphine oxide (TPPO) . wikipedia.org The formation of the strong phosphorus-oxygen double bond in TPPO is a major driving force for the reaction. The removal of TPPO from the reaction mixture can be challenging due to its polarity and solubility, often requiring chromatographic purification. Other byproducts can include haloforms (e.g., bromoform if CBr₄ is used) and unreacted starting materials.

Industrial-Scale Production Considerations: Reagent Cost, Toxicity, and Waste Management

The transition from laboratory-scale synthesis to industrial production of this compound introduces several critical considerations beyond just yield and purity.

Reagent Cost:

Phosphorus Tribromide (PBr₃): PBr₃ is a relatively inexpensive and readily available reagent, making this pathway economically viable for larger-scale production.

Hydrobromic Acid (HBr): HBr is also a cost-effective bulk chemical. However, the need for a large excess and potentially corrosive nature of the reaction may increase equipment and handling costs.

Appel Reaction: The reagents for the Appel reaction, particularly triphenylphosphine, are significantly more expensive than PBr₃ or HBr. This higher cost can be a major limiting factor for large-scale industrial applications unless the specific benefits of the mild reaction conditions and high yield outweigh the expense.

Toxicity:

Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water. Strict safety protocols are required for its handling and storage.

Hydrobromic Acid (HBr): Concentrated HBr is a strong acid and is corrosive and toxic. Appropriate personal protective equipment and engineering controls are essential.

Appel Reaction Reagents: Carbon tetrabromide (CBr₄) is toxic and is a suspected carcinogen. Triphenylphosphine is a skin and eye irritant. The toxicity of these reagents necessitates careful handling and containment measures.

Waste Management:

PBr₃ Route: The primary waste stream is phosphorous acid, which needs to be neutralized before disposal. Any unreacted PBr₃ must be quenched carefully.

HBr Route: The aqueous waste stream containing excess HBr needs neutralization. The potential for organic byproducts in the aqueous phase also needs to be considered for wastewater treatment.

The management of brominated waste streams, in general, requires careful consideration due to the potential for environmental persistence and toxicity of some organobromine compounds. nih.gov Industrial processes often incorporate bromine recovery and recycling steps to improve sustainability and reduce costs.

Reaction Chemistry and Mechanistic Pathways of 1 Bromoheptadecane

Nucleophilic Substitution Reactions of 1-Bromoheptadecane

Nucleophilic substitution reactions involve the replacement of the bromine atom, the leaving group, by a nucleophile. For this compound, this process is primarily governed by the SN2 mechanism.

The two principal mechanisms for nucleophilic substitution are SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular).

SN2 Mechanism: This mechanism is characteristic of primary alkyl halides like this compound. byjus.com It is a single-step, or concerted, process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-bromine bond is breaking. libretexts.orgchemistrysteps.com This "backside attack" occurs 180° from the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, making it a second-order reaction. youtube.com The transition state is crowded, involving five groups around the central carbon, which is why steric hindrance is a major factor. libretexts.org Since this compound is a sterically unhindered primary halide, it readily undergoes SN2 reactions. du.edu.egstackexchange.com

SN1 Mechanism: This pathway is not favored for this compound. The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. byjus.comlibretexts.org This intermediate is then rapidly attacked by the nucleophile. The stability of the carbocation is paramount for this mechanism to occur. Primary carbocations, which would be formed from this compound, are highly unstable and unlikely to form. brainly.inquora.comquora.com Consequently, the SN1 pathway is energetically unfavorable for this compound.

The efficiency and rate of the SN2 reaction on this compound are significantly influenced by the nucleophile and the solvent.

Nucleophile Strength: Because the nucleophile is involved in the rate-determining step of an SN2 reaction, a stronger nucleophile will increase the reaction rate. youtube.comlibretexts.org Strong nucleophiles are typically species with a negative charge and a high tendency to donate their electron pair. pressbooks.pub For example, hydroxide (B78521) (OH⁻) is a much stronger nucleophile than water (H₂O), and thus reacts faster with this compound. youtube.com

Solvent Polarity: The choice of solvent is critical. Solvents for substitution reactions must be polar to dissolve the reactants. chemistrysteps.com However, a distinction is made between polar protic and polar aprotic solvents.

Polar protic solvents (e.g., water, methanol) have hydrogen atoms connected to electronegative atoms and can form hydrogen bonds. khanacademy.org These solvents can solvate, or "cage," the nucleophile through hydrogen bonding, which hinders its ability to attack the substrate and slows down the SN2 reaction. libretexts.orgchemistrysteps.com

Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are polar but lack O-H or N-H bonds. du.edu.eg They solvate the cation (counter-ion of the nucleophile) but leave the anionic nucleophile relatively "naked" and more reactive. chemistrysteps.com This enhances the nucleophile's strength and significantly increases the rate of SN2 reactions. chemistrysteps.comreddit.com

FactorEffect on SN2 Reaction of this compoundReason
Strong Nucleophile (e.g., OH⁻, CN⁻, N₃⁻)Increases Reaction RateThe nucleophile is involved in the single, rate-determining step. Stronger nucleophiles attack the electrophilic carbon more readily. libretexts.org
Weak Nucleophile (e.g., H₂O, ROH)Decreases Reaction RateWeak nucleophiles are less effective at attacking the substrate in the concerted SN2 mechanism. pressbooks.pub
Polar Aprotic Solvent (e.g., Acetone, DMSO)Favored / Increases RateSolvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive, accelerating the reaction. chemistrysteps.comchemistrysteps.com
Polar Protic Solvent (e.g., Water, Methanol)Disfavored / Decreases RateForms a "solvent cage" around the nucleophile via hydrogen bonding, reducing its reactivity and slowing the reaction. libretexts.org

The SN2 reaction is a versatile method for converting this compound into a variety of other functional compounds by using different nucleophiles.

Alcohols: Reaction with a strong nucleophile like hydroxide (OH⁻), typically from sodium hydroxide, yields 1-heptadecanol. byjus.com

Nitriles: Using a cyanide salt (e.g., NaCN) introduces a cyano group, forming heptadecanenitrile. This reaction is also valuable as the nitrile group can be further hydrolyzed to a carboxylic acid.

Azides: Sodium azide (B81097) (NaN₃) serves as the source for the azide nucleophile (N₃⁻), resulting in the formation of 1-azidoheptadecane.

ReactantNucleophileProductProduct Class
This compoundHydroxide (OH⁻)1-HeptadecanolAlcohol
This compoundCyanide (CN⁻)HeptadecanenitrileNitrile
This compoundAzide (N₃⁻)1-AzidoheptadecaneAzide

Elimination Reactions of this compound

Elimination reactions compete with nucleophilic substitution and involve the removal of atoms from the substrate to form an alkene. For primary alkyl halides, the E2 mechanism is the predominant elimination pathway.

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. wikipedia.orgyoutube.com The rate of this second-order reaction depends on the concentrations of both the alkyl halide and the base. ksu.edu.sa

For primary alkyl halides like this compound, SN2 reactions are often favored. However, elimination can be promoted by using a strong, sterically hindered base. chemistrysteps.comPotassium tert-butoxide is a prime example of such a base. Its bulky nature makes it a poor nucleophile, as it is too large to efficiently perform a backside attack on the electrophilic carbon required for an SN2 reaction. chegg.comaskfilo.comchegg.com Instead, it is more effective at abstracting a less-hindered proton from the beta-carbon, thus favoring the E2 pathway over the SN2 pathway. chemistrysteps.comaskfilo.com

The E2 elimination of this compound results in the formation of an alkene. Specifically, the removal of a hydrogen atom from the second carbon and the bromine atom from the first carbon leads to the creation of a double bond between carbons 1 and 2. The product of this reaction is 1-heptadecene . nist.govnih.gov

Stereochemical Outcomes and Regioselectivity in Elimination

Elimination reactions of this compound, a primary alkyl bromide, are expected to proceed primarily through the E2 (bimolecular elimination) mechanism, especially in the presence of a strong, non-bulky base.

Stereochemical Outcomes: The stereochemistry of E2 reactions is dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and the bromine atom. chemistrysteps.comchemistrysteps.comlibretexts.org This specific geometric alignment allows for the smooth overlap of orbitals to form the new pi bond of the resulting alkene. For a simple acyclic substrate like this compound, where the carbon bearing the bromine is not a stereocenter, the primary stereochemical consideration is the formation of E (trans) or Z (cis) isomers of the resulting alkene, heptadec-1-ene. However, given that the double bond is formed at the terminus of the long alkyl chain, these isomeric forms are not possible. The product is unequivocally heptadec-1-ene.

In the less likely event of an E1 (unimolecular elimination) reaction, which would involve the formation of a primary carbocation and is therefore energetically unfavorable, stereoselectivity would still favor the more stable alkene. However, for a terminal alkene like heptadec-1-ene, there are no geometric isomers to consider.

Regioselectivity: Regioselectivity in elimination reactions determines the position of the newly formed double bond when there are multiple possibilities. In the case of this compound, the bromine atom is located on the first carbon. Therefore, elimination can only occur in one direction, by abstraction of a proton from the second carbon (C2). This leads to the exclusive formation of heptadec-1-ene . There are no other constitutional isomers possible from a simple dehydrobromination reaction.

The table below summarizes the expected outcomes of elimination reactions of this compound.

Reaction TypePrimary MechanismProductStereochemical OutcomeRegiochemical Outcome
DehydrobrominationE2Heptadec-1-eneNot applicableExclusive formation of the terminal alkene

Other Organic Transformations Involving this compound as an Intermediate

As a primary alkyl halide, this compound is a versatile intermediate in a variety of organic transformations beyond simple elimination reactions.

Coupling Reactions (e.g., with Alkynes for Alkene Formation)

This compound can participate in coupling reactions to form new carbon-carbon bonds. A notable example is the Sonogashira coupling, which typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org While the classic Sonogashira reaction does not typically employ alkyl halides, modifications and other coupling protocols allow for the reaction of alkyl bromides with terminal alkynes.

This reaction would proceed via a catalytic cycle involving a palladium catalyst and often a copper(I) co-catalyst. The reaction would result in the formation of a new carbon-carbon bond between the heptadecyl chain and the alkyne, yielding a substituted alkyne. For instance, the reaction of this compound with a terminal alkyne (RC≡CH) would produce heptadecyl-alkyne (CH₃(CH₂)₁₅CH₂-C≡CR).

ReactantsCatalyst SystemProduct
This compound, Terminal Alkyne (RC≡CH)Palladium catalyst, Copper(I) co-catalyst, Base1-Heptadecyl-alkyne

Halogen Exchange Reactions (Bromine for Chlorine Substitution)

This compound can undergo halogen exchange reactions, a classic example being the Finkelstein reaction. thieme-connect.descience.govsocietechimiquedefrance.fr This reaction involves treating an alkyl halide with a metal halide salt, typically in a solvent where the solubility of the resulting metal halide salt is low, thus driving the equilibrium towards the product.

To substitute the bromine atom with a chlorine atom, this compound would be treated with a chloride salt, such as sodium chloride or lithium chloride, in a suitable solvent like acetone or dimethylformamide. The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of 1-chloroheptadecane .

ReactantReagentSolventProduct
This compoundSodium Chloride (NaCl)Acetone1-Chloroheptadecane

Role in Cascade Cyclization Reactions

While there are no specific examples in the literature of this compound itself initiating a cascade cyclization, its structure lends itself to being a precursor for such reactions. Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. nih.govrsc.orgrsc.orgresearchgate.net

For this compound to be involved in a cascade cyclization, it would first need to be functionalized to contain other reactive groups. For example, if the heptadecyl chain contained one or more double or triple bonds at appropriate positions, the bromine atom could serve as a trigger for a radical or an ionic cyclization cascade. An intramolecular reaction could be initiated at the bromine-bearing carbon, with the long alkyl chain then participating in a series of ring-forming steps. The specific outcome of such a cascade would be highly dependent on the structure of the functionalized this compound derivative and the reaction conditions employed.

Advanced Analytical Characterization Techniques for 1 Bromoheptadecane and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise structure of 1-bromoheptadecane. These methods provide detailed information on molecular weight, connectivity, and the chemical environment of atoms within the molecule.

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from a mixture prior to analysis. mdpi.com In the mass spectrometer, molecules are ionized, often by a high-energy beam of electrons, which knocks off an electron to form a positive ion known as the molecular ion (M⁺). libretexts.org

For this compound (C₁₇H₃₅Br), the molecular weight is approximately 319.4 g/mol . nih.gov Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

The high-energy ionization process is often accompanied by the fragmentation of the molecular ion into smaller, charged pieces. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. For a long-chain alkyl bromide like this compound, common fragmentation events include the loss of the bromine atom and cleavage along the hydrocarbon chain.

Table 1: Key Mass Spectrometry Data for this compound

Property Value/Description Source
Molecular Formula C₁₇H₃₅Br nist.gov
Molecular Weight 319.36 g/mol nist.govsigmaaldrich.com
Exact Mass 318.19221 Da nih.govspectrabase.com
Ionization Method Electron Ionization (EI) nist.gov

This is an interactive data table. You can sort and filter the data.

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. youtube.com

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like alkyl halides. chromatographyonline.com A sample is vaporized and passed through a long column with a stationary phase. youtube.com Compounds separate based on their boiling points and interactions with the stationary phase. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic identifier. youtube.com The purity of commercial this compound is typically determined by GC, with assays often showing purities of ≥95.0% or >98.0%. sigmaaldrich.comsigmaaldrich.comcymitquimica.com The area under a peak in the resulting chromatogram is proportional to the amount of that substance in the mixture. youtube.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative analysis. libretexts.org It is particularly useful for monitoring the progress of a chemical reaction. chemistryhall.com In TLC, a small spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a chamber with a solvent (the mobile phase). As the solvent moves up the plate, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase, thus achieving separation. pressbooks.pub

Table 2: Chromatographic Data for this compound

Technique Parameter Value/Use Source
Gas Chromatography (GC) Purity Assay ≥95.0% - >98.0% sigmaaldrich.comcymitquimica.com
Gas Chromatography (GC) Kovats Retention Index (Standard non-polar) 2069.6 nih.gov
Thin-Layer Chromatography (TLC) Application Reaction monitoring, purity checks, separation based on polarity. chemistryhall.com

This is an interactive data table. You can sort and filter the data.

The analytical techniques described are broadly applicable to the characterization of long-chain hydrocarbons and their derivatives. GC-MS is a cornerstone of modern analytical chemistry for separating and identifying individual components in complex mixtures. thepharmajournal.comscione.com For halogenated hydrocarbons, which can sometimes be present as trace-level impurities, highly sensitive methods are required. mdpi.com

Advanced techniques such as Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) provide extremely accurate mass measurements, which can be critical for the definitive identification of compounds in complex environmental or biological samples. chromatographyonline.com The ability to separate isomers and quantify trace amounts of halogenated compounds is vital in fields ranging from materials science to pharmaceutical development, where even small impurities can have significant effects. chromatographyonline.comijpsr.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights into the behavior and properties of molecules, complementing experimental data. aietta.ac.in These methods can be used to predict structures, energies, and reaction pathways.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aietta.ac.in It is widely employed to study reaction mechanisms, predict transition state geometries, and calculate activation energies. aietta.ac.innih.gov

For this compound, a primary alkyl halide, a key reaction is nucleophilic substitution (S_N2). ncert.nic.in DFT calculations can be used to model the potential energy surface of such a reaction. This involves mapping the energy of the system as the nucleophile approaches the carbon atom and the bromide leaving group departs. These calculations help validate the proposed stepwise or concerted nature of a reaction pathway and can predict the stereochemical outcome. researchgate.netrsc.org While specific DFT studies on this compound may be limited, the principles are well-established from studies on similar haloalkanes, providing a robust framework for understanding its reactivity. nih.govresearchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com An MD simulation calculates the trajectory of particles by iteratively solving Newton's equations of motion, providing a detailed view of molecular behavior. youtube.commdpi.com

For a long-chain molecule like this compound, MD simulations can provide insights into its conformational dynamics, its interactions with solvents, and its organization in larger assemblies. For instance, simulations can model how these molecules behave at interfaces, such as in monolayers at the air-water interface. acs.org Studies on similar long-chain alkyl halides have used MD to understand their incorporation and organization within fatty acid monolayers. acs.org These simulations can reveal details about intermolecular interactions and the resulting structural properties of the system, which are often difficult to probe experimentally. figshare.com

Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical, chemical, or biological activity. For this compound, a long-chain alkyl halide, QSAR models are instrumental in predicting its reactivity in various chemical transformations and its fate and behavior in the environment. These models are built upon the principle that the structure of a molecule dictates its properties and activities.

The reactivity of alkyl halides like this compound is influenced by several structural and electronic factors. QSAR studies on the reductive dehalogenation of alkyl polyhalides have identified key molecular descriptors that govern their reactivity. nih.gov These descriptors include computationally derived gas-phase homolytic carbon-halogen bond dissociation energies and solvated one-electron reduction potentials. nih.gov For this compound, the strength of the C-Br bond is a critical parameter; a weaker bond generally leads to higher reactivity in nucleophilic substitution and elimination reactions. msu.edulibretexts.org The reactivity is also influenced by the nature of substituents on the carbon atoms alpha and beta to the bromine atom. nih.gov

In the context of environmental fate, QSAR models can predict key parameters such as biodegradability, soil sorption, and bioconcentration. A comprehensive review of QSARs for environmental fate prediction highlights several dominant molecular descriptors, including quantum-chemical descriptors like the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), polarizability (α), dipole moment (μ), and the constitutional descriptor of molecular weight. nih.govbohrium.com For a long-chain, non-polar molecule like this compound, the octanol-water partition coefficient (Kow) is a crucial descriptor for predicting its partitioning behavior in the environment. ecetoc.org

A hypothetical QSAR model for predicting a specific endpoint for this compound and its derivatives could take the following general form:

Endpoint = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where the "Endpoint" could be a reaction rate constant, a toxicity value (e.g., LC50), or an environmental partitioning coefficient. The descriptors are physicochemical or structural properties of the molecules, and a, b, and c are coefficients determined through statistical regression analysis.

The following interactive data table illustrates the types of molecular descriptors that would be employed in a QSAR study of this compound and hypothetical derivatives to predict reactivity and environmental fate.

Application of Artificial Intelligence and Machine Learning in Chemical Characterization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical characterization by enabling rapid and accurate prediction of chemical properties and spectral data from molecular structures. For a compound like this compound and its derivatives, these advanced computational techniques can significantly expedite their identification and characterization.

One of the key challenges in characterizing long-chain hydrocarbons and their derivatives is the subtle differences in their properties and spectral data, which can be difficult for traditional computational models to distinguish. AI and ML models, particularly deep learning approaches, are adept at recognizing complex patterns in data. For instance, graph embedding models can be trained to predict mass spectra with high accuracy, which is crucial for identifying unknown compounds and analyzing mixtures containing long-chain hydrocarbons. syngeneintl.com

Machine learning models are also extensively used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govarxiv.orgnih.gov NMR spectroscopy is a cornerstone of chemical structure elucidation. By training ML models on large datasets of known structures and their corresponding NMR spectra, it is possible to predict the 1H and 13C NMR chemical shifts for a new molecule like a derivative of this compound with an accuracy that approaches that of computationally expensive quantum mechanics calculations. nih.govarxiv.org This accelerates the process of structure verification and can help in resolving ambiguities in spectral assignments.

Furthermore, ML algorithms can predict chromatographic retention times, which is vital for the separation and analysis of complex mixtures. researchgate.netchromatographyonline.comnih.gov For a compound like this compound, which would typically be analyzed by gas chromatography (GC), ML models can predict its retention index on various stationary phases based on its molecular structure. nih.gov This predictive capability aids in method development and in the tentative identification of compounds in a mixture before they are confirmed by other methods like mass spectrometry.

The application of AI and ML in the chemical characterization of this compound and its derivatives can be summarized in the following interactive data table, which outlines various models, their required input data, and their predicted outputs.

Applications of 1 Bromoheptadecane in Materials Science and Polymer Chemistry

Synthesis of Surfactants and Emulsifying Agents

The pronounced hydrophobic nature of the heptadecyl chain makes 1-bromoheptadecane an ideal precursor for the synthesis of amphiphilic molecules such as surfactants and emulsifying agents. These molecules possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, allowing them to reduce surface tension at interfaces.

Scientific investigation has focused on using this compound and similar long-chain alkyl bromides to create new surfactants with specialized capabilities. A key strategy involves the alkylation of amine-containing compounds to produce cationic surfactants. For instance, novel cationic surfactants have been designed for the controlled synthesis of gold nanoparticles. In these systems, the surfactant acts as a dual-function agent, both reducing the gold salt precursor and stabilizing the resulting nanoparticles by capping their surface. This dual role represents an enhanced performance characteristic, streamlining the synthesis process and providing control over the size and shape of the nanoparticles formed.

Surfactants derived from long-chain alkyl bromides find practical application as detergents and emulsifiers. In the petroleum industry, for example, synthetic surfactants are developed to act as demulsifiers for water-in-oil emulsions. By reacting 1-bromoalkanes with precursor molecules like 4-dimethylaminobenzaldehyde, specialized surfactants can be created that efficiently break down these emulsions, facilitating the separation of water from crude oil. This application is crucial for oil processing and purification. The fundamental amphiphilic structure of these molecules also makes them suitable candidates for use in detergent formulations, where they work to solubilize oils and greasy substances in water.

A significant area of advanced surfactant synthesis is the creation of gemini (B1671429) surfactants. These molecules are distinguished by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. This compound is an effective reagent for introducing the long hydrophobic tails in these complex structures.

The synthesis of cationic gemini surfactants often involves a straightforward bis-alkylation reaction. A diamine, which serves as the spacer, is reacted with two equivalents of this compound. This reaction attaches a heptadecyl tail to each nitrogen atom, forming a dicationic structure. This synthetic approach is versatile, allowing for the creation of various "m-s-m" type gemini surfactants, where 'm' represents the number of carbon atoms in the hydrophobic tail and 's' is the length of the spacer chain.

Zwitterionic gemini surfactants, which contain both a positive and a negative charge within each hydrophilic head group, can also be prepared. The synthesis typically begins similarly with the creation of a dicationic intermediate using this compound. This intermediate is then further reacted to introduce a negatively charged group. For example, the quaternary ammonium (B1175870) groups can be reacted with reagents like ethyl bromoacetate, followed by hydrolysis of the ester to yield a carboxylate group, resulting in a zwitterionic head group.

The table below summarizes the components used in the synthesis of these specialized surfactants.

Surfactant TypeHydrophobic Tail PrecursorSpacer/Headgroup Precursor ExampleKey Synthesis Step
Cationic Gemini This compoundN,N,N',N'-Tetramethyl-1,4-butanediamineBis-alkylation of the diamine spacer
Zwitterionic Gemini This compoundDiamine followed by an alkylating agent with a latent negative charge (e.g., ethyl bromoacetate)Bis-alkylation followed by functionalization and hydrolysis

Incorporation into Polymeric Systems

In polymer chemistry, this compound is used to modify and build polymer structures, where the long alkyl chain can influence the material's physical properties, such as solubility, thermal behavior, and molecular organization.

Metallomesogenic polymers are a class of advanced materials that combine the properties of polymers, liquid crystals (mesogens), and metal complexes. The introduction of a metal allows for tuning of magnetic, electronic, and optical properties. The synthesis of these materials often involves the attachment of metal-containing liquid crystal units as side chains onto a polymer backbone.

While direct polymerization using this compound is not typical, it plays a crucial role in the synthesis of the necessary ligands. A common strategy involves first using this compound to alkylate an organic molecule that will become part of the mesogenic ligand. This step attaches the long, flexible heptadecyl tail, which is essential for inducing and stabilizing liquid crystalline phases (mesophases). The modified ligand is then complexed with a metal ion (e.g., platinum, palladium, lanthanides), and a polymerizable group (like an acrylate (B77674) or vinyl group) is also included in the structure. Finally, this metal-containing monomer is polymerized to form the side-chain metallomesogenic polymer. The heptadecyl chains, acting as flexible spacers or tails, facilitate the self-assembly of the rigid mesogenic cores into ordered liquid crystal structures, such as smectic or columnar phases. researchgate.netresearchgate.net

The molecular architecture of a polymer—its shape, size, and the arrangement of its constituent parts—dictates its macroscopic properties. This compound serves as a key tool for tailoring this architecture, primarily by introducing long alkyl side chains onto a polymer backbone in a process known as "grafting". researchgate.netmdpi.com

In the "grafting to" approach, a polymer backbone with reactive sites is treated with a pre-synthesized heptadecyl-containing molecule. More commonly, in the "grafting from" approach, a monomer containing the heptadecyl group is polymerized. The presence of these long C17 side chains profoundly influences the polymer's behavior. For example, in side-chain liquid crystalline polymers (SCLCPs), the long, flexible heptadecyl chains attached to the mesogens help to decouple the motion of the polymer backbone from the liquid crystalline side groups, allowing them to self-organize into desired phases. mdpi.com The length and packing of these alkyl chains can determine whether the polymer exhibits a nematic, smectic, or columnar phase, thereby tailoring the material's optical and physical properties.

Furthermore, the introduction of these substantial nonpolar side chains can significantly alter the polymer's solubility, thermal properties, and self-assembly in solution, leading to the formation of structures like micelles or thermo-responsive gels. rsc.org By precisely placing these long alkyl grafts, chemists can control the polymer's architecture at the molecular level to achieve specific, targeted material performance.

Exploration in Organic Electronic Devices

While this compound is not itself an active component in organic electronic devices, it is a crucial precursor in the synthesis of organic semiconductors. The performance of devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs) is highly dependent on the molecular packing and crystallinity of the organic semiconductor layer, which governs charge carrier mobility. rsc.org

Role as a Synthetic Building Block:

This compound is used to introduce long heptadecyl (C17H35–) side chains onto conjugated polymer backbones or small molecule cores. The terminal bromine atom serves as a reactive handle, enabling the attachment of the alkyl chain to aromatic systems through various cross-coupling reactions, which are fundamental in the synthesis of many conjugated polymers. researchgate.net

Influence on Molecular Ordering and Performance:

The introduction of long alkyl chains is a well-established strategy to enhance the solubility of organic semiconductors, making them processable from solution for techniques like spin-coating or inkjet printing. cleanenergywiki.org Beyond solubility, these chains play a critical role in the self-assembly of the semiconductor molecules in the solid state.

Research has shown that the presence and orientation of side chains directly influence the thin-film morphology. Specifically, the introduction of a bromine atom on the side chain can lead to more ordered molecular packing. For instance, studies on benzo[1,2-b:4,5-b′]dithiophene (DTBDT) derivatives revealed that introducing a bromine atom on the alkylthiophene side chain promoted a highly ordered lamellar structure. rsc.org This enhanced order is attributed to specific, weak intermolecular interactions, such as Br⋯S bonds, which help guide the molecules into a well-defined arrangement. rsc.org This improved crystallinity and molecular packing are directly linked to higher charge carrier mobility, a key parameter for efficient organic electronic devices. rsc.org

Therefore, this compound is explored as a tool in the molecular engineering of organic semiconductors, where its long alkyl chain provides solubility and its terminal bromine can be leveraged to control the intermolecular organization crucial for high-performance electronic applications.

Development of Hydrophobic Coatings and Adhesives

The long, saturated seventeen-carbon chain of this compound makes it an ideal moiety for creating water-repellent surfaces. The principle behind hydrophobic coatings is the minimization of surface energy, which causes water droplets to bead up and roll off easily, a phenomenon often quantified by the water contact angle. onyxcoating.com Materials with a high water contact angle (>90°) are considered hydrophobic.

Surface Modification:

This compound can be used as a chemical reagent to impart hydrophobicity to various substrates. The highly non-polar character of the heptadecyl chain provides the water-repelling property. The terminal bromine atom acts as a reactive site, allowing the chain to be chemically grafted onto surfaces that contain functional groups like hydroxyl (–OH) or amine (–NH2) groups. This covalent attachment ensures the durability and longevity of the hydrophobic treatment, preventing the coating from easily washing away. gelest.com

This modification can be applied to materials such as glass, cellulose, or metal oxides to change their surface properties from hydrophilic (water-attracting) to hydrophobic (water-repelling). The result is a surface with enhanced properties such as water resistance, self-cleaning, and anti-fouling capabilities. onyxcoating.com

MaterialTypical Water Contact AngleHydrophobicity
Uncoated Glass< 10°Hydrophilic
Polymethylmethacrylate (PMMA)~70°Moderate
Polyvinyl Chloride (PVC)~85°Moderate
Surface with Alkyl Chains > 90° Hydrophobic
Polytetrafluoroethylene (PTFE)~110°Highly Hydrophobic
Lotus Leaf (Superhydrophobic)> 150°Superhydrophobic

This table provides typical contact angle values for context; specific values for surfaces modified with this compound would depend on the substrate and grafting density.

Regarding its use in adhesives, there is limited specific information in the scientific literature detailing the incorporation of this compound into adhesive formulations.

Studies on Supramolecular Assemblies and Chiral Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. This compound and similar long-chain bromoalkanes are valuable components in this field due to their ability to self-assemble into ordered structures.

Self-Assembly and Molecular Packing:

Groundbreaking research has enabled the first-ever determination of the crystal structures of long-chain 1-bromoalkanes (specifically, 1-bromohexadecane (B154569) and 1-bromooctadecane, close relatives of this compound) by co-crystallizing them with specifically designed ionic liquids. rsc.org In this system, the bromoalkanes act as guests within a host lattice formed by the ionic liquid, assembling into a highly ordered, lipid-like bilayer structure. rsc.org This work demonstrates that the interplay of van der Waals forces from the alkyl chains and specific interactions involving the bromine headgroup can be harnessed to create complex, ordered materials. rsc.org

Studies on shorter 1-bromoalkanes on graphite (B72142) surfaces have further revealed that the bromine atom and the parity (odd or even) of the carbon chain length dictate the two-dimensional packing, leading to distinct patterns like herringbone structures. acs.org

Role in Chiral Structures:

This compound is an achiral molecule, meaning it is superimposable on its mirror image. However, it can be a critical component in the formation of larger, chiral supramolecular structures. In supramolecular chemistry, chirality can emerge from the specific spatial arrangement of achiral components. sigmaaldrich.com

For example, this compound can be attached to a chiral molecular unit. The strong tendency of the heptadecyl chains to self-assemble can then drive the organization of these chiral units into a larger, ordered, and stable chiral superstructure, such as a helical fiber or a twisted ribbon. researchgate.net The introduction of such chiral moieties can induce cooperative arrangements that lead to materials with unique optical or mechanical properties. researchgate.net Therefore, while not chiral itself, this compound can act as an "ordering" element that helps translate chirality from the molecular level to the macroscopic scale in complex supramolecular systems.

Biological and Biomedical Research Applications of 1 Bromoheptadecane

Model Compound for Lipid Membrane Studies

1-Bromoheptadecane serves as a model compound in studies related to lipid membranes. Researchers utilize it to explore membrane dynamics due to its structural similarity to biological lipids.

In studies examining lipid bilayers, this compound has been incorporated into model membranes to analyze its effects on membrane fluidity and permeability. Findings indicate that varying concentrations of this compound can significantly influence membrane properties. The fluidity of cell membranes, which are primarily composed of phospholipids, is crucial for maintaining cellular homeostasis and responding to environmental changes. numberanalytics.com Factors such as lipid composition and temperature influence membrane fluidity. numberanalytics.com Studies using model membranes composed of specific lipid mixtures have provided important insights into domain formation and their implications at the cell membrane level. embopress.org

The influence of this compound on membrane properties observed in lipid bilayer studies provides insights into drug delivery mechanisms. Understanding the interaction of compounds with lipid membranes can be crucial for developing improved drug formulations and targeted delivery systems.

Research in Drug Delivery Systems

Ongoing research investigates the potential use of this compound in drug delivery systems. Its ability to form micelles and encapsulate bioactive molecules makes it a candidate for enhancing drug solubility and stability. Targeted drug delivery systems aim to deliver drugs to specific cells, tissues, or organs to enhance therapeutic effectiveness and reduce side effects associated with conventional delivery. jetir.org

This compound's properties suggest potential in the formation of micelles, which are colloidal particles with a hydrophobic core and a hydrophilic shell formed by the self-assembly of amphiphilic molecules in aqueous solutions. mdpi.commdpi.com These structures can efficiently solubilize hydrophobic drugs within their core. mdpi.com The ability to form micelles allows for the encapsulation of bioactive molecules. Encapsulation of bioactive compounds within micellar structures can enhance their pharmacological profiles, safety, and efficacy. mdpi.com

The use of systems capable of forming micelles and encapsulating molecules, such as those potentially involving this compound, can contribute to enhancing drug solubility and stability. Poor aqueous solubility of drugs can lead to slower absorption and inadequate bioavailability. nih.govimpactfactor.org Formulation strategies, including the use of solid dispersions and complexation, are employed to improve drug solubility and dissolution rates. nih.govimpactfactor.orgjocpr.com Encapsulation techniques can also provide physical protection and minimize exposure to environmental factors, thereby enhancing stability. jocpr.com

Role in Biochemical Synthesis

This compound is utilized as an intermediate in organic synthesis. Its long alkyl chain contributes to hydrophobic properties, making it valuable in formulations requiring non-polar characteristics. It is used in synthesizing various organic compounds, including surfactants and specialty chemicals. A notable synthetic route involves the decarboxylative bromination of stearic acid, a cost-effective method for producing this compound. rsc.org This reaction can achieve yields typically ranging from 64% to 90%. rsc.org

Use as a Precursor for Fatty Acid Derivatives

This compound can be utilized as a precursor in the synthesis of fatty acid derivatives. While direct conversion to fatty acids involves different synthetic strategies, haloalkanes like this compound can participate in reactions that lead to molecules structurally related to or derived from fatty acids.

Fatty acid derivatives play crucial roles in biological systems, serving as signaling molecules, components of lipids, and precursors to other bioactive compounds. slu.seresearchgate.net The ability to synthesize specific fatty acid derivatives is important for research aimed at understanding their biological functions and exploring their potential applications.

Research into the synthesis of very-long-chain fatty acids (VLCFAs) and very-long-chain alkenes, which are pollinator attractants and biosynthetic precursors, has employed methodologies that could potentially involve bromoalkanes as intermediates or starting materials in chain elongation reactions. slu.se For instance, the alkylation of terminal alkynes with bromoalkanoic acids has been used to prepare VLCFAs. slu.se While this compound is a bromoalkane, its direct conversion to a fatty acid would typically involve oxidation or other functional group transformations rather than direct alkylation with a carboxylic acid. However, it could serve as a precursor in multi-step synthesis routes to introduce the heptadecane (B57597) chain into a larger fatty acid derivative structure.

The use of this compound in the preparation of fatty acid derivatives is often situated within broader synthetic schemes aimed at creating complex lipid molecules or signaling compounds for biological studies.

Investigations into Biological Activity and Interactions with Biological Systems

This compound and other 1-bromoalkanes have been investigated for their biological activity, particularly concerning their interactions with biological systems like skin. oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.com These investigations often focus on the potential for these compounds to cause sensitization or other biological responses. oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.comnih.govoup.com

Electrophilic Nature and Reaction with Skin Proteins

Bromoalkanes are known electrophilic compounds. oup.comoup.com This electrophilic nature allows them to react with nucleophilic centers found in biological molecules, such as amines and thiols present in skin proteins. oup.comoup.com The reaction between electrophiles and skin proteins can lead to the formation of covalent adducts, which may act as haptens and contribute to the development of skin sensitization. oup.comoup.com

Studies investigating the skin sensitization potential of 1-bromoalkanes highlight their ability to react with these biological macromolecules to form potential immunogens. oup.comoup.com This reaction is considered a key step in initiating an immune response that can lead to allergic contact dermatitis.

Potential for Microsomal Metabolism and Reactive Metabolite Formation

In addition to direct reactions with biological macromolecules, bromoalkanes may also undergo metabolic transformation within biological systems. oup.comoup.com Microsomal metabolism, particularly involving cytochrome P-450 (CYP) enzymes, can potentially lead to the formation of reactive metabolites. oup.comoup.comnih.govnih.gov These reactive metabolites could also interact with cellular components and contribute to biological effects.

Influence of Carbon Chain Length on Biological Responses

The length of the carbon chain in 1-bromoalkanes has been shown to influence their biological responses, particularly in the context of skin sensitization. oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.comnih.govoup.com Research using assays like the murine local lymph node assay (LLNA) has revealed a relationship between carbon chain length and the potential for skin sensitization. oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.comoup.com

Studies have indicated a biphasic relationship between the sensitization potential and the bromoalkane carbon chain length. oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.comnih.gov This means that as the carbon chain length increases, the sensitization potential may initially increase and then decrease after reaching a peak. For instance, 1-bromohexadecane (B154569) (C16) has been observed to induce significant LLNA proliferative responses. oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.com

Several factors contribute to this observed relationship, including lipid solubility, volatility, vehicle effects, solvation, and retention on the skin surface. oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.comnih.gov Shorter bromoalkanes may be subject to volatile losses, affecting their concentration and interaction with the skin. oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.com The vehicle used in studies can also influence the apparent potency of 1-bromoalkanes. oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.com

Data from LLNA studies on various 1-bromoalkanes illustrate the variation in response based on chain length and test conditions. While specific EC3 values (estimated concentration to produce a threefold increase in stimulation index) for this compound (C17) are available in some datasets, its classification as a sensitizer (B1316253) or non-sensitizer can depend on the criteria and the specific study results. oup.com

The following table provides example data illustrating the influence of carbon chain length on the stimulation index (SI) in LLNA studies for selected 1-bromoalkanes at a specific dose.

CompoundCarbon Chain Length (n)Stimulation Index (SI) at 25% Dose (Acetone Vehicle)
1-Bromohexane6< 3 (Non-sensitizer) oup.comoup.com
1-Bromononane9< 3 (Non-sensitizer) oup.comoup.com
1-Bromodecane10< 3 (Non-sensitizer) oup.comoup.com
1-Bromohexadecane16High (Sensitizer) oup.comoup.comsigmaaldrich.comsigmaaldrich.comoup.com
This compound17Varied (See specific study data) oup.com
1-Bromononadecane19< 3 (Non-sensitizer) oup.comoup.com

The investigations into the biological activity of 1-bromoalkanes, including this compound, contribute to a broader understanding of structure-activity relationships for this class of compounds and their potential interactions with biological systems.

Environmental Research and Sustainability Aspects

Environmental Fate and Persistence of 1-Bromoalkanes

The environmental fate and persistence of halogenated hydrocarbons, including bromoalkanes, are significant environmental concerns due to their potential toxicity and persistence in the environment. ontosight.ai The persistence of organic compounds in the environment is determined by the rates at which they are removed by biological and chemical processes such as biodegradation, hydrolysis, atmospheric oxidation, and photolysis. researchgate.net Organobromine compounds, such as bromoalkanes, are predicted to be less mobile in the environment compared to their organochlorine counterparts. researchgate.net This is attributed to their generally higher reactivity and hydrophobicity, and lower volatility and solubility in water. researchgate.net

While 1-bromoheptadecane itself is a long-chain bromoalkane, research on the environmental fate and persistence of bromoalkanes with varying chain lengths provides insight into the potential behavior of this class of compounds. Studies on simpler bromoalkanes, such as 1-bromopropane (B46711) and 1-bromodecane, indicate that biodegradation can be an important degradation pathway. epa.govresearchgate.net However, the persistence of some halogenated hydrocarbons over extended periods suggests that biological processes alone may not fully account for their environmental fate, highlighting the importance of considering abiotic processes like hydrolysis and redox reactions. epa.gov

Research into Degradation Pathways of Halogenated Compounds

Research into the degradation pathways of halogenated compounds, including bromoalkanes, is crucial for developing strategies to mitigate their environmental impact. The degradation of halogenated hydrocarbons can occur through various mechanisms, including enzymatic reactions mediated by microorganisms such as bacteria and fungi. ontosight.ai These microorganisms have evolved specific metabolic pathways to break down these compounds. ontosight.ai

Key steps in the microbial degradation of halogenated hydrocarbons include hydrolysis, dehalogenation, oxidation, and reduction. ontosight.ai Dehalogenation, the removal of a halogen atom, is often a critical and sometimes difficult step in the degradation process. nih.gov

Studies have identified microorganisms capable of degrading bromoalkanes. For instance, Pseudomonas isolates have shown a wide degradative spectrum for haloalkanes, including bromoalkanes. nih.govresearchgate.netnih.gov The utilization of water-insoluble haloalkanes, such as 1-bromooctane, by these bacteria can involve extracellular emulsification, dehalogenation by hydrolytic dehalogenases, and subsequent intracellular degradation of the carbon skeleton. nih.govresearchgate.netnih.gov Another study demonstrated that the marine yeast Yarrowia lipolytica can aerobically degrade bromoalkanes of different carbon chain lengths through an initial hydrolytic dehalogenation step, producing corresponding alcohols that are further metabolized. researchgate.netresearchgate.net

Research findings on the degradation rates of bromoalkanes by specific microorganisms are valuable for understanding their potential persistence. For example, a study on Yarrowia lipolytica showed varying degradation rates for different bromoalkanes, as shown in the table below. researchgate.net

BromoalkaneDegradation (%) (vs control)Degradation Rate (/day)
2-bromopropane27.30.076
1-bromobutane21.90.058
1,5-dibromopentane18.00.046
1-bromodecane38.30.117

*Data derived from a study on Yarrowia lipolytica NCIM 3589. researchgate.net

Abiotic processes also play a role in the transformation of halogenated hydrocarbons. Hydrolysis and redox processes can contribute to their environmental fate, particularly in sediment and groundwater systems. epa.gov The rates of these abiotic transformations can vary significantly depending on the specific compound and environmental conditions. epa.gov

Considerations for Green Chemistry in this compound Research

Green chemistry principles are a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edusolubilityofthings.comkahedu.edu.inkahedu.edu.in Applying these principles to the research and synthesis of compounds like this compound is important for promoting environmental sustainability.

Several green chemistry principles are relevant to the study and handling of this compound. These include preventing waste generation, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, and designing for degradation. bridgew.edukahedu.edu.inkahedu.edu.inacs.org

Considering the environmental fate and potential persistence of bromoalkanes, research into more environmentally benign synthesis routes for this compound is important. This could involve exploring alternative reagents to minimize the generation of hazardous byproducts or utilizing catalytic methods which are often superior to stoichiometric reagents in terms of waste reduction. kahedu.edu.inacs.org The principle of atom economy, which aims to maximize the incorporation of all materials used in a process into the final product, is also a key consideration in designing greener synthetic routes. kahedu.edu.inacs.org

Furthermore, research into the degradation of this compound itself, potentially identifying specific microorganisms or abiotic conditions that can effectively break it down, aligns with the green chemistry principle of designing for degradation. Understanding and promoting the degradation pathways can help reduce its persistence in the environment if released.

The use of safer solvents in any research or application involving this compound is another important green chemistry consideration. kahedu.edu.in Exploring the possibility of using water or other less hazardous solvents instead of traditional organic solvents can significantly reduce the environmental footprint. kahedu.edu.inkahedu.edu.in

While specific green chemistry research focused solely on this compound was not extensively found, the general principles of green chemistry applied to the synthesis and handling of halogenated compounds provide a roadmap for more sustainable practices in the research and potential future applications of this compound.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 1-Bromoheptadecane and other long-chain alkyl bromides often involves traditional methods that may have environmental drawbacks. Future research is focused on developing more sustainable and efficient catalytic systems. For instance, visible light-mediated photoredox catalysis has been demonstrated as a powerful tool for organic synthesis, including the decarboxylative bromination of fatty acids like stearic acid to produce this compound with good yields (64–90%) using affordable natural sources rsc.org. This approach represents a greener alternative to methods involving harsh reagents.

Furthermore, the use of micellar and phase-transfer catalysts in the synthesis of long-chain alkyl bromides and their subsequent reactions is an active area of research researchgate.netresearchgate.net. For example, cetyltrimethylammonium bromide (CTAB), a micellar catalyst, has shown promise in enhancing reaction rates for long-chain substrates in multiphase systems researchgate.net. Research is also exploring the use of organoantimony catalysts for the synthesis of long-chain alkyltin trihalides from alkyl halides, indicating a broader interest in catalyzed reactions involving these compounds uu.nl. The development of novel haloalkane dehalogenases (HLDs) as biocatalysts for the dehalogenation of alkyl halides also presents a sustainable approach, with potential applications in bioremediation nih.gov.

Future work may involve designing catalytic systems specifically optimized for reactions involving this compound, potentially utilizing heterogeneous catalysts, organocatalysts, or biocatalysts to improve selectivity, reduce energy consumption, and minimize waste generation, aligning with green chemistry principles.

Advanced Computational Modeling for Predictive Research

Computational modeling plays a crucial role in understanding the behavior and reactivity of chemical compounds, including this compound. Advanced computational techniques can provide insights that are difficult or impossible to obtain experimentally. bioisi.ptjonesday.com

Quantitative Structure-Activity Relationship (QSAR) modeling is one area where computational methods are applied to predict the properties and potential activities of compounds based on their molecular structure acs.orgoup.comsourceforge.neteuropa.eu. Studies have utilized QSAR models to predict the skin sensitization potential of various bromoalkanes, including this compound, based on data from assays like the Local Lymph Node Assay (LLNA) acs.orgoup.comeuropa.eu. These models can help prioritize compounds for experimental testing and reduce the need for extensive in vivo studies.

Beyond QSAR, more sophisticated computational methods such as molecular dynamics simulations and quantum chemical calculations can be employed to study the interactions of this compound with other molecules or materials bioisi.ptulpgc.esacs.org. For instance, molecular modeling can be used to investigate its behavior in lipid membranes, serving as a model compound for biological lipids . Quantum chemical studies can provide detailed information about reaction mechanisms and transition states in catalytic processes involving this compound acs.org.

Future research will likely involve the increased use of advanced computational modeling to:

Predict the reactivity and optimal conditions for novel synthetic transformations of this compound.

Model its interactions with biological systems at a molecular level, aiding in the understanding of potential biological mechanisms.

Design and predict the properties of new materials incorporating this compound or its derivatives.

Assess environmental fate and transport properties.

Table 1 shows an example of how computational modeling can be used to predict biological activity, specifically skin sensitization potential, for this compound and similar compounds.

CompoundCAS NumberPredicted Skin Sensitization (Categorical) acs.orgLLNA Classification europa.eu
This compound3508-00-7+ (Predicted Active) acs.orgModerate europa.eu
1-Bromohexadecane (B154569)112-82-3+ (Predicted Active) acs.orgModerate europa.eu
1-Bromooctadecane112-89-0+ (Predicted Active) acs.orgWeak europa.eu
1-Bromotetradecane112-71-0+ (Predicted Active) acs.orgModerate europa.eu

Note: Interactive table functionality is described; actual implementation depends on the viewing platform.

Integration with Nanotechnology for Advanced Material Design

This compound's long alkyl chain and terminal bromine atom make it a potential building block or modifier in the field of nanotechnology and advanced materials fcc-na.comiitm.ac.in. Its hydrophobic nature can be exploited in the design of nanomaterials with specific surface properties .

Research has shown that bromoalkanes can be used in the synthesis of nanoparticles. For example, the addition of bromoalkanes has been reported to influence the size, shape, and even crystal phase of cadmium selenide (B1212193) (CdSe) nanoplatelets researchgate.net. This suggests that this compound could potentially be used to tune the properties of semiconductor nanocrystals or other inorganic nanomaterials.

Furthermore, this compound could be incorporated into organic or hybrid nanomaterials. Its reactivity via nucleophilic substitution allows for functionalization, enabling its integration into polymers or other nanoscale structures . Studies on polyethylenimine-based cationic nanoliposomes have utilized bromoalkane derivatives to modify liposomes, impacting their transfection efficiency eurekaselect.com. This highlights the potential of using long-chain alkyl bromides to tailor the properties of drug delivery systems and other bionanomaterials.

Future directions in this area include:

Utilizing this compound as a capping agent or ligand in the synthesis of metal or semiconductor nanoparticles to control their growth and surface properties.

Incorporating this compound into polymeric nanoparticles, micelles, or liposomes for applications in drug delivery, imaging, or sensing nih.gov.

Developing novel composite materials by integrating this compound-modified nanomaterials into polymer matrices or other bulk materials to enhance properties like hydrophobicity, thermal stability, or mechanical strength fcc-na.com.

Exploring the use of this compound in the creation of self-assembled nanostructures.

Further Elucidation of Biological Mechanisms and Therapeutic Potentials

While this compound is primarily known as a synthetic intermediate, its structural similarity to biological lipids suggests potential interactions with biological systems . Research has utilized it as a model compound for studying lipid membranes and their interactions with proteins, providing insights into membrane dynamics relevant to drug delivery mechanisms .

The presence of the bromine atom introduces the possibility of reactivity with biomolecules through nucleophilic substitution reactions . While specific therapeutic applications of this compound itself are not widely reported, research into the biological activities of halogenated organic compounds, including bromoalkanes, is ongoing researchgate.netnih.gov. Studies have shown that halogenation can enhance the efficacy of certain compounds and that the stereochemistry of chiral alkyl halides can play a significant role in biological activity nih.gov.

Furthermore, derivatives of long-chain fatty acids and related compounds have shown various biological activities, including antiviral properties and effects on enzyme inhibition mdpi.comresearchgate.netresearchgate.net. Although this compound is a saturated alkyl halide, its conversion to other functional groups could lead to compounds with therapeutic potential. For example, it can be converted to heptadecyl alcohol or heptadecyl cyanide via nucleophilic substitution, which could then be further modified .

Future research in this area could focus on:

Detailed studies using this compound as a probe to understand the structure and dynamics of biological membranes and their interactions with various molecules.

Synthesizing and evaluating the biological activities of derivatives of this compound, potentially exploring its use as a scaffold for developing new bioactive molecules.

Investigating the potential for this compound or its derivatives to interact with specific biological targets, such as enzymes or receptors.

Exploring its potential utility in drug delivery systems, building on the observation that it can form micelles and potentially encapsulate bioactive molecules .

Table 2 summarizes some reported biological interactions or potential applications related to this compound and similar long-chain bromoalkanes.

Compound/ClassRelevant Biological Interaction/Potential ApplicationResearch Context
This compoundModel compound for lipid membrane studies; potential in drug delivery systems Investigating membrane fluidity, permeability, and drug encapsulation
BromoalkanesInfluence on nanoparticle properties for potential biomedical applications researchgate.neteurekaselect.comTuning size, shape, and surface properties of nanomaterials researchgate.neteurekaselect.com
Halogenated OrganicsEnhanced biological efficacy; role of stereochemistry in activity nih.govDrug discovery and understanding structure-activity relationships nih.gov
Long-chain fatty acidsAntiviral activity (derivatives); enzyme inhibition (derivatives) mdpi.comresearchgate.netresearchgate.netDeveloping new therapeutic agents based on lipid structures mdpi.comresearchgate.netresearchgate.net

Note: Interactive table functionality is described; actual implementation depends on the viewing platform.

Q & A

Q. Table 1: Comparison of Synthesis Methods for this compound

MethodYield (%)Purity (%)Key ConditionsReference Support
HBr/ROOR789250°C, 12h, N₂ atmosphere
PBr₃/AlBr₃ catalyst859560°C, 8h, solvent-free

Methodological Best Practices

  • Experimental Design : Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Data Reporting : Include raw datasets, error margins, and instrument calibration details to enhance reproducibility .
  • Literature Review : Use Boolean operators (AND/OR/NOT) in databases (SciFinder, Reaxys) to refine searches for alkyl halide reactivity .

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